Pki peptide (6-24)

Description

Historical Context and Discovery of Protein Kinase Inhibitor (PKI) Proteins

The journey to understanding the intricate regulation of cellular processes by protein kinases took a significant leap forward with the discovery of endogenous protein kinase inhibitors. The significance of protein kinases as potential drug targets was first acknowledged in the early 1980s. scielo.br This realization spurred extensive research into their roles in disease and the development of molecules to modulate their activity. scielo.br

More than four decades ago, a heat-stable protein inhibitor of PKA was identified. washington.edu This protein, named Protein Kinase Inhibitor (PKI), was found to be a member of a family of proteins that specifically interact with and inhibit the catalytic subunit of PKA. nih.govgenecards.org There are three known isoforms of PKI, each with varying expression in different tissues and cells. washington.edu The discovery of PKI provided a crucial piece of the puzzle in understanding how PKA activity is tightly controlled within the cell, beyond the primary regulation by cyclic adenosine (B11128) monophosphate (cAMP). washington.edu

Identification and Significance of PKI Peptide (6-24) as a Potent PKA Inhibitor

Further investigation into the mechanism of PKI revealed that its inhibitory action was not dependent on the entire protein structure. Researchers identified a short, 20-amino-acid sequence within PKI as the primary component responsible for its potent and selective inhibition of PKA. washington.edu This led to the synthesis of various peptide fragments to pinpoint the exact residues critical for this inhibitory activity. washington.edu

Through these studies, the peptide fragment corresponding to amino acids 6-24 of the native PKI protein, termed PKI peptide (6-24), was identified as a highly potent inhibitor. ontosight.ai This synthetic peptide was shown to retain the inhibitory prowess of the full-length PKI protein. ontosight.ai The significance of this discovery was immense; it provided researchers with a small, well-defined molecule that could specifically block PKA activity. washington.edu

The inhibitory mechanism of PKI peptide (6-24) is based on its function as a pseudosubstrate. nih.gov It binds with high affinity to the active site of the PKA catalytic subunit, mimicking a substrate protein but without being phosphorylated itself. nih.govnih.gov This binding event effectively blocks the active site, preventing PKA from phosphorylating its natural downstream targets. ontosight.ai The potency of these synthetic peptides is remarkable, with some variants exhibiting inhibition constants (Ki) in the low nanomolar range. medchemexpress.comrndsystems.com For instance, the PKI(5-24) fragment has a reported Ki of 2.3 nM. medchemexpress.comiscabiochemicals.com

Overview of PKI Peptide (6-24) as a Research Tool in Cellular Signaling Studies

The specificity and potency of PKI peptide (6-24) and its analogs have made them invaluable tools in the field of cell biology. ontosight.ai By inhibiting PKA, researchers can elucidate the specific roles of this kinase in a multitude of cellular processes. ontosight.ai These include signal transduction, gene expression, metabolism, and cell proliferation. ontosight.ai

The peptide has been instrumental in a wide range of research applications. For example, it has been used to investigate the involvement of PKA in glucose metabolism and the modulation of synaptic plasticity. ontosight.ai It is also a key component in the development of assays to measure PKA activity. ontosight.ai The ability to specifically inhibit PKA with this peptide has been crucial in dissecting the complex and often overlapping signaling pathways within the cell. scbt.com While small molecule inhibitors like H89 also target PKA, they are known to have off-target effects on other kinases. mdpi.com In contrast, PKI peptides, particularly at lower concentrations, are recognized for their exquisite specificity for PKA. washington.edunih.gov

The table below summarizes the key properties and findings related to PKI peptide (6-24) and its closely related analogs.

| Attribute | Details |

| Name | PKI peptide (6-24) |

| Synonyms | Protein Kinase Inhibitor peptide (6-24), PKA Inhibitor peptide (6-24) |

| Source | Derived from the Protein Kinase Inhibitor (PKI) protein. ontosight.ai |

| Mechanism of Action | Acts as a pseudosubstrate, binding to the catalytic subunit of PKA and competitively inhibiting substrate phosphorylation. nih.govnih.gov |

| Amino Acid Sequence (PKI 6-22 amide) | Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2. rndsystems.com |

| Inhibition Potency (Ki for PKI 6-22 amide) | 2.5 nM. rndsystems.com |

| Primary Research Use | Specific inhibitor of Protein Kinase A (PKA) for studying cellular signaling pathways. ontosight.ai |

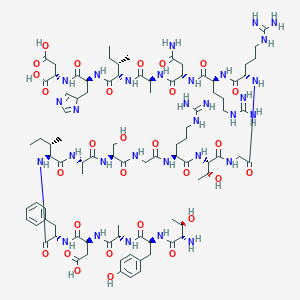

Structure

2D Structure

Properties

CAS No. |

136058-52-1 |

|---|---|

Molecular Formula |

C90H141N31O29 |

Molecular Weight |

2121.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C90H141N31O29/c1-10-41(3)68(120-82(144)56(30-48-18-13-12-14-19-48)113-81(143)59(34-65(129)130)112-71(133)43(5)106-78(140)55(115-83(145)67(92)46(8)123)31-49-23-25-51(125)26-24-49)85(147)108-44(6)72(134)118-61(39-122)74(136)103-37-63(127)110-53(21-16-28-101-89(95)96)77(139)121-70(47(9)124)84(146)104-38-64(128)109-52(20-15-27-100-88(93)94)75(137)111-54(22-17-29-102-90(97)98)76(138)114-58(33-62(91)126)79(141)107-45(7)73(135)119-69(42(4)11-2)86(148)116-57(32-50-36-99-40-105-50)80(142)117-60(87(149)150)35-66(131)132/h12-14,18-19,23-26,36,40-47,50,52-61,67-70,122-125H,10-11,15-17,20-22,27-35,37-39,92H2,1-9H3,(H2,91,126)(H,103,136)(H,104,146)(H,106,140)(H,107,141)(H,108,147)(H,109,128)(H,110,127)(H,111,137)(H,112,133)(H,113,143)(H,114,138)(H,115,145)(H,116,148)(H,117,142)(H,118,134)(H,119,135)(H,120,144)(H,121,139)(H,129,130)(H,131,132)(H,149,150)(H4,93,94,100)(H4,95,96,101)(H4,97,98,102)/t41-,42-,43-,44-,45-,46+,47+,50?,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-,70-/m0/s1 |

InChI Key |

NBNUEAFSTNVCPT-GRHHDRIGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |

sequence |

TYADFIASGRTGRRNAIXD |

Synonyms |

PKi peptide (6-24) protein kinase inhibitor peptide (6-24) |

Origin of Product |

United States |

Molecular Characteristics and Structure Activity Relationships of Pki Peptide 6 24

Amino Acid Sequence and Derivation from Native PKI

The PKI peptide (6-24) corresponds to amino acid residues 6 through 24 of the native PKI protein. ontosight.ai Its amino acid sequence is Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp. ontosight.ainih.gov This specific fragment has been shown to retain the potent inhibitory activity of the full-length PKI protein. ontosight.ai Native PKI is a family of small, heat-stable proteins (PKIα, PKIβ, and PKIγ) that act as pseudosubstrates for PKA, binding to the catalytic subunit and blocking its kinase activity. medchemexpress.com Each PKI isoform contains a PKA inhibitory domain at the N-terminus, from which the PKI (6-24) peptide is derived. nih.govmedchemexpress.com

Structural Determinants for Protein Kinase A Catalytic Subunit Binding

The high-affinity binding of PKI (6-24) to the PKA catalytic subunit is dictated by specific structural features within its sequence. These determinants allow it to mimic a substrate and effectively block the active site of the enzyme.

The Pseudosubstrate Motif and its Functional Role

A key feature of PKI (6-24) is its pseudosubstrate motif, which resembles the substrate recognition sequence of PKA but lacks a phosphorylatable serine or threonine residue. frontiersin.orgphysiology.org The sequence Arg-Arg-Asn-Ala within PKI mimics the R-R-X-S/T consensus motif for PKA substrates. physiology.org However, the presence of an alanine (B10760859) at the position where a phosphorylatable serine or threonine would normally be prevents the catalytic transfer of a phosphate (B84403) group. physiology.orgbiorxiv.org This allows PKI (6-24) to bind tightly to the active site of the PKA catalytic subunit, acting as a competitive inhibitor. frontiersin.orgphysiology.org

Importance of Specific Residues in High-Affinity Interaction (e.g., Arginine Cluster, Phe10)

The high inhibitory potency of PKI (6-24) is not solely dependent on the pseudosubstrate sequence but is significantly enhanced by other specific amino acid residues.

A cluster of arginine residues at positions 18 and 19 (P-3 and P-2 positions relative to the alanine) is critical for high-affinity binding. nih.govwashington.eduplos.org These positively charged residues interact with acidic residues, such as Glu170 and Glu230, in the active site cleft of the PKA catalytic subunit, forming strong salt bridges that anchor the peptide in place. plos.orgosti.gov

Phenylalanine at position 10 (Phe10) also plays a crucial role. nih.gov This hydrophobic residue is thought to interact with a hydrophobic pocket on the PKA catalytic subunit, contributing significantly to the binding affinity. nih.govglpbio.com Studies involving the substitution of Phe10 with other amino acids have demonstrated its importance; for example, replacing it with alanine dramatically reduces inhibitory potency. nih.gov

Conformational Dynamics and Interaction with PKA Catalytic Subunit

The interaction between PKI (6-24) and the PKA catalytic subunit is a dynamic process involving conformational changes in both molecules. In its unbound state, PKI is largely unstructured. nih.gov Upon binding to the PKA catalytic subunit, the peptide undergoes a conformational rearrangement, adopting a more ordered structure. nih.govnih.gov Specifically, the N-terminal region of the peptide forms an α-helix that docks onto a hydrophobic pocket of the C-lobe of the PKA catalytic subunit. nih.gov This induced fit locks the enzyme in an inactive, closed conformation. nih.gov Nuclear magnetic resonance (NMR) spectroscopy studies have revealed that the binding process restricts the dynamic motions of the enzyme's backbone, further stabilizing the inactive complex. nih.gov

Analogues and Modifications of Pki Peptide (6-24) for Enhanced Research Utility

To improve its utility as a research tool, several analogues and modifications of the PKI (6-24) peptide have been developed. These modifications aim to enhance properties such as inhibitory potency, cell permeability, and stability.

Shorter Inhibitory Fragments (e.g., PKI-(6-22)-amide, PKI-(14-22), PKI-(5-24))

Shorter fragments of the PKI peptide have been synthesized and characterized to identify the minimal sequence required for potent inhibition.

PKI-(6-22)-amide: This 17-amino acid fragment (Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2) is a potent inhibitor of PKA, with a reported Ki value of 2.5 nM. tocris.comsigmaaldrich.comrndsystems.com The C-terminal amidation enhances its stability. tocris.com Studies have shown it to be a more potent inhibitor than PKI-(5-24) and PKI-(14-24). nih.gov

PKI-(14-22): This 9-amino acid fragment (Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile) also exhibits inhibitory activity against PKA, although it is less potent than the longer fragments, with a Ki of approximately 36 nM for the non-myristoylated version. acs.orgsigmaaldrich.com It is often myristoylated at the N-terminus to enhance its cell permeability for in vivo studies. sigmaaldrich.comnih.govmedchemexpress.com

PKI-(5-24): This 20-residue peptide (Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp) is another potent, competitive inhibitor of PKA with a Ki of 2.3 nM. medchemexpress.comrndsystems.com It corresponds to the active site of the naturally occurring inhibitor and has been instrumental in structural studies of the PKA-PKI complex. medchemexpress.comrndsystems.com

| Peptide Fragment | Sequence | Inhibitory Potency (Ki) | Notes |

| PKI (6-24) | Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp | Not explicitly found | Parent peptide fragment. ontosight.ai |

| PKI (6-22)-amide | Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH2 | 2.5 nM tocris.comrndsystems.com | C-terminal amidation for stability. tocris.com |

| PKI (14-22) | Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile | ~36 nM (non-myristoylated) sigmaaldrich.com | Shorter fragment, often myristoylated for cell permeability. sigmaaldrich.comnih.gov |

| PKI (5-24) | Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp | 2.3 nM medchemexpress.comrndsystems.com | Corresponds to the active site of the native inhibitor. medchemexpress.com |

Modifications for Improved Stability and Intracellular Delivery

D-Arginine Substitution at Position 18

The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy to enhance peptide stability against enzymatic degradation. nih.govfrontiersin.orgpnas.org Proteases, which are chiral enzymes, typically recognize and cleave peptide bonds between L-amino acids; the presence of a D-amino acid at a cleavage site can render the peptide resistant to proteolysis. nih.govlifetein.com.cn Specifically, substituting L-arginine with D-arginine has been shown to significantly protect peptides from degradation by trypsin and plasma proteases. frontiersin.org

However, the position of the substitution is critical to its effect on biological activity. For PKI, Arginine at position 18 (Arg18) is a crucial residue for high-affinity binding to the PKA catalytic subunit. acs.orgnih.gov It forms a key salt bridge with Glutamate 127 in the PKA active site. acs.org The replacement of Arg18 with other amino acids, such as glycine, has been shown to dramatically decrease inhibitory potency, increasing the inhibition constant (Ki) by as much as 90-fold. pnas.org Consequently, while a D-Arginine substitution at position 18 would be expected to increase the peptide's half-life by improving its resistance to proteases, it would also likely lead to a significant loss of inhibitory affinity due to the disruption of this critical electrostatic interaction. acs.orgnih.gov

C-Terminal Aspartic Acid Cyclohexyl Ester Blockade

The native PKI (6-24) peptide possesses a free carboxyl group at its C-terminal aspartic acid (Asp24). At physiological pH, this group is negatively charged, which can hinder passive diffusion across the hydrophobic cell membrane and may serve as a recognition site for carboxypeptidases. C-terminal modification, such as esterification, is a strategy employed to neutralize this charge and enhance metabolic stability. jpt.comcreative-peptides.comnih.gov

Blocking the side chain of the C-terminal aspartic acid with a cyclohexyl ester group (Asp-OcHx) is one such modification. peptide.com This alteration achieves two primary goals:

Increased Stability : By masking the C-terminus, the peptide becomes more resistant to degradation by carboxypeptidases. creative-peptides.com The bulky cyclohexyl group can provide steric hindrance, further protecting the peptide backbone.

While this modification is expected to improve stability and cell delivery properties, its effect on binding affinity must be considered. Removing the charge may alter the peptide's conformation or its interaction with solvent, which could indirectly influence its binding to PKA. This modification has been used in combination with other alterations, such as D-amino acid substitutions, to create more stable and cell-permeable PKI analogs.

Myristoylation Strategies for Cell Permeation

A widely used strategy to enable the intracellular delivery of otherwise impermeable peptides is N-terminal myristoylation. mdpi.com This involves the covalent attachment of myristic acid, a C14 saturated fatty acid, to the N-terminal amino group of the peptide. The long hydrocarbon chain of the myristoyl group significantly increases the peptide's lipophilicity, facilitating its interaction with and passage through the lipid bilayer of the cell membrane.

This strategy has been successfully applied to a fragment of PKI, specifically the PKI (14-22) amide. The non-myristoylated version of this peptide is a potent and specific inhibitor of PKA, with a reported inhibition constant (Ki) of 36 nM. medchemexpress.comiscabiochemicals.commedkoo.combiocrick.com By adding an N-terminal myristoyl group, the resulting Myr-PKI (14-22) amide becomes cell-permeable and has been effectively used to inhibit endogenous PKA activity in living cells. medchemexpress.commedkoo.com This modification provides a powerful tool for studying PKA signaling in a cellular context, overcoming the delivery challenge of the parent peptide while retaining its potent inhibitory action. medchemexpress.com

| Compound Name | Modification | Known Inhibitory Potency (Ki) | Key Feature |

| PKI (14-22) amide | None | 36 nM | Potent PKA inhibitor, not cell-permeable. |

| Myr-PKI (14-22) amide | N-terminal Myristoylation | Not specified, but retains inhibitory function intracellularly. | Cell-permeable due to lipid modification. |

Hydrocarbon-Stapled Peptide Analogs for Enhanced Affinity and Permeability

Hydrocarbon stapling is a chemical modification technique used to constrain a peptide into its bioactive α-helical conformation. acs.org This is achieved by synthesizing the peptide with two unnatural, olefin-bearing amino acids at specific positions (e.g., i and i+4 or i and i+7) and then covalently linking them through a ring-closing metathesis reaction. acs.orgnih.gov For PKI, the N-terminal region forms an α-helix that is essential for high-affinity binding. nih.gov Stapling this region can simultaneously enhance several key properties:

Structural Stability : The hydrocarbon staple pre-organizes the peptide into its active helical shape, reducing the entropic penalty of binding. acs.org

Protease Resistance : The constrained structure and the non-natural amino acids protect the peptide from proteolytic degradation. acs.org

Cell Permeability : The increased helicity and hydrophobicity from the staple can promote cellular uptake, often without the need for other modifications like myristoylation. nih.govacs.org

Research on analogs of PKI (1-24) has demonstrated the success of this approach. While stapling the shorter PKI (5-24) sequence was found to be detrimental to binding, extending the peptide to 24 residues allowed for staple placement that did not impede and, in fact, improved binding affinity. mdpi.comnih.gov Surface Plasmon Resonance (SPR) studies revealed that stapled PKI (1-24) analogs could bind to the PKA catalytic subunit with sub-nanomolar affinity, representing some of the highest affinity binders reported for stapled peptides. nih.gov These stapled peptides were also shown to be cell-permeable and effective at inhibiting intracellular PKA activity. nih.gov

Table of Research Findings on Stapled PKI Analogs

| Compound (Parent Sequence) | Description | Binding Affinity (KD) | IC50 | Reference |

| PKI (1-24) Analog 5 | Non-stapled control with N-terminal β-alanine linker. | 0.7 ± 0.1 nM (FP) | 26 ± 1 nM | nih.gov |

| PKI (1-24) Analog 6 | Stapled version of Analog 5. | 0.6 ± 0.1 nM (FP) / 0.5 nM (SPR) | 35 ± 2 nM | nih.gov |

| PKI (1-24) Analog 7 | Non-stapled control with N-terminal PEG3 linker. | 0.6 ± 0.1 nM (FP) | 26 ± 2 nM | nih.gov |

| PKI (1-24) Analog 8 | Stapled version of Analog 7. | 0.7 ± 0.1 nM (FP) / 0.6 nM (SPR) | 25 ± 1 nM | nih.gov |

FP = Fluorescence Polarization; SPR = Surface Plasmon Resonance

Mechanism of Action of Pki Peptide 6 24

Competitive Inhibition of PKA Catalytic Subunit Activity

PKI peptide (6-24) acts as a potent competitive inhibitor of the active PKA catalytic subunit. nih.gov It directly competes with protein substrates for binding to the active site of the PKA catalytic subunit. nih.govnih.gov This competition is highly effective due to the high affinity of the PKI peptide for the enzyme. nih.gov The inhibitory constant (Ki) for PKI fragments, such as PKI(5-24) and PKI(6-22) amide, is in the low nanomolar range, indicating a very strong binding affinity. medchemexpress.com For instance, PKI(6-22) amide has been reported to have a Ki of 2.8 nM. medchemexpress.com This high-affinity binding effectively prevents the enzyme from interacting with its natural substrates, thereby inhibiting their phosphorylation. ontosight.ai

Pseudosubstrate Binding to the PKA Active Site

The core of PKI peptide (6-24)'s inhibitory action lies in its function as a pseudosubstrate. nih.govbiorxiv.org It contains a sequence of amino acids that mimics the consensus phosphorylation site of PKA substrates. nih.govescholarship.org However, a critical difference exists: the phosphorylatable serine or threonine residue found in true substrates is replaced by an alanine (B10760859) in the PKI peptide. pnas.orgmdpi.com This substitution is crucial; the peptide can bind tightly within the active site cleft of the PKA catalytic subunit, but it cannot be phosphorylated. nih.govbiorxiv.org By occupying the active site in this manner, the PKI peptide effectively blocks access for genuine substrates, thereby halting the catalytic cycle of the enzyme. biorxiv.orgmdpi.com

Prevention of Downstream Substrate Phosphorylation

The direct consequence of PKI peptide (6-24)'s binding to the PKA catalytic subunit is the prevention of downstream substrate phosphorylation. ontosight.aiontosight.ai By competitively occupying the active site, the peptide physically obstructs the binding of PKA's natural protein substrates. mdpi.com This blockade of the active site means that the enzyme is unable to transfer the terminal phosphate (B84403) group from ATP to the serine or threonine residues of its target proteins. ontosight.ai As a result, the entire signaling cascade downstream of PKA is effectively inhibited. scbt.com This makes PKI peptides invaluable tools for studying the specific roles of PKA in various cellular processes. ontosight.ai

Allosteric Modulation and Stabilization of Inactive PKA Conformation

Beyond simple competitive inhibition, PKI peptide (6-24) also induces a more stable, inactive conformation of the PKA catalytic subunit. nih.govscbt.com The binding of the peptide leads to a "closed" and enzymatically inactive form of the PKA catalytic subunit. nih.gov This conformational change locks the enzyme in a state that is not conducive to catalysis. pnas.org While some sources describe this as allosteric modulation, it's more accurately a stabilization of the inhibited state. scbt.comnih.gov The binding of PKI, in conjunction with ATP, leads to a conformationally quenched state, restricting the dynamic motions of the enzyme that are necessary for its catalytic function. nih.govpnas.org

Competition with ATP for Binding to the PKA Catalytic Site

While the primary mechanism is competition with protein substrates, there is a nuanced interplay with ATP binding. The binding of PKI peptide and ATP to the PKA catalytic subunit is a cooperative process. nih.govpnas.org The presence of one enhances the binding affinity of the other. nih.govpnas.org However, some research suggests that PKI(M) (6-24), a related peptide, competes with ATP for the active site on the PKA enzyme. ontosight.ai More accurately, the binding of the PKI peptide into the active site cleft, which overlaps with the ATP binding site, effectively traps ATP in a non-productive state, preventing the phosphoryl transfer reaction. nih.gov Therefore, while not a direct competitor for the ATP-binding pocket in the same way as some small molecule inhibitors, its presence in the active site sterically and allosterically hinders the productive use of ATP. nih.govrsc.org

Research Findings on PKI Peptide Inhibition

| PKI Peptide Variant | Target | Inhibition Constant (Ki) | IC50 | Notes |

| PKI(5-24) | PKA | 2.3 nM medchemexpress.com | Potent, competitive inhibitor. medchemexpress.com | |

| PKI(6-22) amide | PKA | 2.8 nM medchemexpress.com | 8.4 nM nih.gov | Demonstrates high inhibitory potency. nih.gov |

| PKI(14-22) amide | PKA | ~36 nM medchemexpress.compnas.org | 380 nM nih.gov | Shorter fragment with lower affinity. pnas.org |

Specificity and Off Target Effects of Pki Peptide 6 24

High Specificity for Protein Kinase A

The protein kinase inhibitor peptide (PKI) is known for its ability to confine the spatial and temporal activity of protein kinase A (PKA). nih.govnih.gov Synthetic peptides derived from PKI, such as PKI (6-24), are widely utilized as pharmacological inhibitors of PKA. nih.govwustl.edu These peptides act as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA, which prevents the phosphorylation of its natural substrates. nih.govnih.gov This mechanism contributes to its high specificity for PKA compared to other inhibitors like H89 and KT 5720, which act by competitively inhibiting ATP binding. nih.gov

Quantitative Measures of PKA Inhibition (e.g., K_i, IC50 values)

The potency of PKI peptides in inhibiting PKA has been quantified through various studies. A synthetic 20-residue peptide, PKI (5-24), which corresponds to the active site of the natural inhibitor, demonstrates a high affinity for PKA. medchemexpress.com The inhibitory constant (K_i), a measure of the peptide's binding affinity, for PKI (5-24) has been reported to be 2.3 nM. medchemexpress.comiscabiochemicals.comechelon-inc.com Another commonly used variant, PKI (6-22) amide, shows an even higher potency with a reported K_i of 2.8 nM and a half-maximal inhibitory concentration (IC50) of 0.61 nM. nih.govmedchemexpress.com For comparison, the full-length PKIα exhibits an IC50 of 0.11 nM for PKA. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Table 1: PKA Inhibition Data for PKI Peptides

| Compound | K_i (nM) | IC50 (nM) |

|---|---|---|

| PKI (5-24) | 2.3 medchemexpress.comiscabiochemicals.comechelon-inc.com | - |

| PKI (6-22) amide | 2.8 medchemexpress.com | 0.61 nih.gov |

| Full-length PKIα | - | 0.11 nih.gov |

Modulation of Other Kinase Activities at Higher Concentrations

While PKI peptides are highly specific for PKA at low nanomolar concentrations, studies have revealed that at higher concentrations, typically in the micromolar range used in many pharmacological experiments (1-10 μM), they can interact with other kinases. nih.govwustl.edu These off-target effects include both inhibition and, surprisingly, facilitation of other kinase activities. nih.gov

Inhibition of Calcium/Calmodulin-Dependent Protein Kinase I (CamK1)

At concentrations higher than those needed to inhibit PKA, PKI (6-22) amide has been found to inhibit Calcium/Calmodulin-Dependent Protein Kinase I (CaMKI). nih.govwustl.edu For instance, at a concentration of 1.7 µM, PKI (6-22) amide can inhibit CaMKI activity by 30%. nih.gov This off-target inhibition is an important consideration in experiments using high concentrations of the peptide. wustl.edu

Facilitation of Protein Kinase C (PKC) Isoforms (e.g., PKCα, PKCζ)

Unexpectedly, PKI (6-22) amide has been shown to facilitate the activity of multiple isoforms of Protein Kinase C (PKC) at high concentrations. nih.govnih.gov This facilitation effect was observed for several PKC isoforms, with the eight most facilitated kinases in one study all belonging to the PKC family. nih.gov At a concentration of 5 μM, PKI (6-22) amide enhanced the activity of PKCα and PKCζ by more than 50%. nih.gov Even at 1.7 µM, it facilitated PKCα activity by 33%. nih.gov Full-length PKIα also demonstrated this facilitatory effect on PKC isoforms, including PKCα, PKCβII, and PKCζ, at concentrations between 1-5 µM. nih.gov This suggests a potential role for PKI in modulating PKC signaling pathways. nih.gov

Effects on Rho-Associated, Coiled-Coil-Containing Protein Kinase 1 (ROCK1)

In addition to PKC isoforms, PKI (6-22) amide and full-length PKIα have been found to facilitate the activity of Rho-Associated, Coiled-Coil-Containing Protein Kinase 1 (ROCK1) at high concentrations. nih.govwustl.edu At a concentration of 5 μM, full-length PKIα facilitated ROCK1 activity by 24%. nih.gov This finding adds another layer of complexity to the off-target effects of PKI peptides when used at higher concentrations.

Effects on p70S6 Kinase (p70S6K)

The activity of p70S6 Kinase (p70S6K), a kinase involved in cell growth and proliferation, is also modulated by PKI (6-22) amide. nih.govwustl.educellsignal.com Studies have shown that at high concentrations, PKI (6-22) amide can facilitate the activity of p70S6K. nih.govwustl.edu This effect was observed in a kinase screen where p70S6K was among the kinases whose activity was enhanced by the peptide. nih.gov

Table 2: Off-Target Effects of High Concentrations of PKI (6-22) Amide

| Kinase | Effect | Concentration | % Modulation |

|---|---|---|---|

| CaMKI | Inhibition | 1.7 µM | 30% nih.gov |

| PKCα | Facilitation | 1.7 µM | 33% nih.gov |

| PKCα | Facilitation | 5 µM | >50% nih.gov |

| PKCζ | Facilitation | 5 µM | >50% nih.gov |

| ROCK1 | Facilitation | High concentrations | - nih.govwustl.edu |

| p70S6K | Facilitation | High concentrations | - nih.govwustl.edu |

Implications for Interpretation of Research Findings Using Pki Peptide (6-24)

The specificity of an inhibitor is a critical factor in the interpretation of research findings. While Pki peptide (6-24) is widely regarded as a highly specific and potent inhibitor of protein kinase A (PKA), understanding its potential off-target effects is crucial for accurately interpreting experimental results. ontosight.aifrontiersin.org Although it is considered more specific than other common PKA inhibitors like H89 and KT5720, researchers must consider its potential interactions with other cellular components, especially at higher concentrations. nih.gov

The primary mechanism of Pki peptide (6-24) involves acting as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA, thereby preventing the phosphorylation of its natural substrates. washington.edumdpi.com This mode of action contributes to its high specificity for PKA. washington.edu However, research has revealed that at concentrations commonly used in pharmacological experiments (typically 1-10 µM), off-target effects can occur. nih.gov

A significant consideration is the potential for Pki peptide (6-24) and its analogs, such as PKI (6-22) amide, to interact with other kinases. nih.gov Studies have shown that while the IC50 (half-maximal inhibitory concentration) for PKA is in the sub-nanomolar range, higher concentrations can lead to the inhibition or even facilitation of other kinases. nih.gov For instance, at concentrations of 5 µM, PKI (6-22) amide has been observed to inhibit calcium/calmodulin-dependent protein kinase I (CaMK1) and facilitate the activity of multiple protein kinase C (PKC) isoforms, as well as rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) and p70S6 Kinase (p70S6K). nih.gov

These findings have several implications for the interpretation of research data:

Concentration-Dependent Effects: The interpretation of results is highly dependent on the concentration of Pki peptide (6-24) used. While low nanomolar concentrations are likely to be specific for PKA, the micromolar concentrations often employed in cell-based assays may produce off-target effects that could confound the results. nih.gov Therefore, attributing an observed cellular response solely to PKA inhibition may be an oversimplification.

Potential for Misinterpretation: If a study using micromolar concentrations of Pki peptide (6-24) observes a biological effect, it is essential to consider that this effect may be due to the inhibition or activation of kinases other than PKA. nih.govnih.gov For example, an outcome attributed to PKA inhibition might, in reality, be influenced by the simultaneous modulation of PKC or CaMK1 activity. nih.gov

Need for Control Experiments: To validate that an observed effect is specifically due to PKA inhibition, researchers should employ multiple, mechanistically distinct inhibitors. nih.gov Comparing the results obtained with Pki peptide (6-24) to those from other PKA inhibitors, such as H89 or Rp-cAMPS, can help to distinguish on-target from off-target effects, although these inhibitors also have their own documented off-target profiles. nih.govwashington.edu

Consideration of Kinase Cross-Talk: The facilitation of PKC activity by Pki peptides at higher concentrations introduces a layer of complexity. nih.gov PKA and PKC are key signaling molecules that can have opposing or synergistic effects depending on the cellular context. The unintended activation of PKC by a PKA inhibitor could lead to complex and difficult-to-interpret cellular responses. nih.govbiorxiv.org

The following table summarizes the known effects of a related Pki peptide, PKI (6-22) amide, on various kinases at a concentration of 5 µM, highlighting the potential for off-target interactions.

| Kinase | Effect at 5 µM PKI (6-22) amide | Implication for Research |

| Protein Kinase A (PKA) | Potent inhibition (IC50 ~0.61 nM) | Expected on-target effect. nih.gov |

| Calcium/calmodulin-dependent protein kinase I (CaMK1) | Inhibition | Observed effects could be partially due to CaMK1 inhibition. nih.gov |

| Protein Kinase C (PKC) isoforms | Facilitation of activity | Observed effects may be influenced by PKC activation. nih.gov |

| Rho-associated, coiled-coil-containing protein kinase 1 (ROCK1) | Facilitation of activity | Potential for confounding effects related to ROCK1 signaling pathways. nih.gov |

| p70S6 Kinase (p70S6K) | Facilitation of activity | Results may be complicated by the activation of the mTOR/p70S6K pathway. nih.gov |

Role in Cellular Regulation and Signaling Pathways

Regulation of Intracellular Localization of PKA Catalytic Subunits

PKI plays a significant role in controlling the subcellular location of the PKA catalytic (C) subunit, thereby modulating its activity in a spatially-defined manner. This regulation is primarily achieved through the nuclear-cytoplasmic shuttling of the C subunit.

Nuclear Export Signal (NES) Exposure and Nuclear-Cytoplasmic Shuttling

The PKA catalytic subunit can diffuse into the cell nucleus, where it phosphorylates key transcription factors. nih.gov PKI, a small, soluble peptide, can also enter the nucleus and bind to the free PKA-C subunit. nih.gov This binding event induces a conformational change in PKI, exposing a nuclear export signal (NES) located within the PKI sequence. nih.govnih.gov The exposed NES is then recognized by the nuclear export receptor CRM1 (Chromosome Region Maintenance 1), which, in conjunction with the GTP-bound form of Ran (RanGTP), facilitates the active transport of the PKA-C/PKI complex out of the nucleus and into the cytoplasm. nih.govelifesciences.org This nuclear export process is an ATP-dependent mechanism. nih.gov

Once in the cytoplasm, the PKA catalytic subunits can reassociate with the regulatory (R) subunits to reform the inactive PKA holoenzyme, restoring the cell's responsiveness to cyclic AMP (cAMP). nih.gov This shuttling mechanism effectively controls the amount of active PKA-C within the nucleus. nih.gov The process involves a multi-state recognition pathway where PKA-C first recognizes a competent conformation of PKI, followed by a slower conformational rearrangement that structures the PKI region and enhances the helicity of the sequence N-terminal to the NES, priming it for CRM1/RanGTP recruitment. nih.govelifesciences.org

Modulation of Nuclear PKA Activity and Gene Expression

By actively exporting the PKA catalytic subunit from the nucleus, PKI directly curtails the duration and intensity of PKA signaling within this compartment. oup.comoup.com This leads to a reduction in the phosphorylation of nuclear PKA substrates, most notably the cAMP-response element binding protein (CREB). nih.govoup.com Phosphorylated CREB is a key transcriptional activator for numerous genes, so by limiting its phosphorylation, PKI effectively regulates the expression of PKA-responsive genes. oup.comontosight.ai

Studies have demonstrated that restricting the nuclear residency time of the C subunit via PKI can regulate the transactivation of A-kinase-regulated genes. oup.comoup.com However, the physiological role of PKI in gene expression is complex. In PKIα knockout mice, a surprising decrease in both basal and isoproterenol-induced gene expression was observed in skeletal muscle, accompanied by reduced levels of phosphorylated CREB. nih.gov This unexpected finding suggests that PKI may have additional, yet-to-be-described roles in PKA signaling and gene regulation beyond simple inhibition and nuclear export. nih.gov

Impact on cAMP-Dependent Signaling Cascades

PKI peptide (6-24) serves as a potent disruptor of signaling pathways that are dependent on cAMP and its primary effector, PKA.

Disruption of PKA-Mediated Signal Transduction

The fundamental mechanism by which PKI peptide (6-24) disrupts PKA signaling is through direct, high-affinity, competitive inhibition of the PKA catalytic subunit. nih.govontosight.ai The peptide contains a pseudosubstrate sequence, which mimics the consensus phosphorylation site on PKA substrates. nih.govnih.gov This allows PKI to bind tightly to the active site of the PKA-C subunit, but since it lacks a hydroxyl group acceptor, it cannot be phosphorylated. ontosight.aipnas.org This binding event effectively blocks the active site, preventing the phosphorylation of legitimate downstream protein substrates and thereby halting the signal transduction cascade. ontosight.aiontosight.ai The inhibitory potency of PKI peptides has been well-characterized, with different fragments showing varying affinities.

| PKI Peptide Variant | IC₅₀ (nM) | Kᵢ (nM) |

| PKI-(6-22)-amide | 8.4 nih.gov | 7.4 nih.gov |

| PKI-(5-24)-amide | 22 nih.gov | 19 nih.gov |

| PKI-(14-24)-amide | 380 nih.gov | 340 nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for different synthetic PKI peptide fragments, demonstrating the high potency of the shorter variants.

Influence on Cellular Responses to Extracellular Stimuli

By inhibiting PKA, PKI peptide (6-24) can significantly alter how cells respond to a wide array of extracellular signals that utilize the cAMP pathway. bioscientifica.com Many hormones and neurotransmitters trigger the production of intracellular cAMP, which in turn activates PKA to orchestrate a specific cellular response. bioscientifica.com The introduction of PKI can uncouple this stimulus-response pathway.

For instance, PKI-(6-22)-amide has been shown to reverse the proliferative effect of oxytocin (B344502) in breast carcinoma cells by inhibiting the cAMP-PKA pathway. nih.gov In another example, while not affecting basal glucose-induced insulin (B600854) secretion, PKI (6-22) amide was able to inhibit the amplification of insulin secretion stimulated by the adenylyl cyclase activator, forskolin (B1673556). nih.gov These findings highlight how PKI can modulate cellular responses to specific external cues by targeting the central PKA signaling node. The dynamic trafficking of receptors on the cell surface in response to external stimuli has also been linked to cellular plasticity events that can be influenced by PKA activity. uq.edu.au The ability of cells to generate diverse outcomes from common signaling pathways underscores the importance of regulators like PKI in defining cell-specific responses. nih.gov

Effects on Specific Cellular Processes

The inhibition of PKA by PKI peptides has been shown to impact a variety of fundamental cellular processes, demonstrating the widespread influence of PKA signaling.

| Cellular Process | Effect of PKI-Mediated PKA Inhibition | Research Context |

| Cell Proliferation | Inhibition of proliferation in certain cancer cells (e.g., breast carcinoma). nih.gov | Studied in the context of cancer research. nih.govontosight.ai |

| Apoptosis | Can facilitate the induction of apoptosis in specific cancer cell lines. ontosight.airesearchgate.net | Investigated as a potential anti-cancer strategy. ontosight.airesearchgate.net |

| Synaptic Plasticity | Suppression of early long-term potentiation (LTP) at hippocampal synapses. jneurosci.org | Used to probe the molecular basis of learning and memory. ontosight.aijneurosci.org |

| Gene Expression | Modulation of gene transcription by preventing phosphorylation of transcription factors like CREB. ontosight.ainih.gov | Key in understanding the regulation of cellular differentiation and response. oup.comnih.gov |

| Cell Cycle | Can cause cell cycle arrest at the G1 phase in certain cell types. researchgate.net | Implicated in the control of cell division. nih.gov |

This table summarizes the observed effects of inhibiting PKA with PKI peptides on various key cellular processes, along with the primary research areas where these effects have been documented.

Research using PKI peptides has provided evidence for the role of PKA in cell cycle regulation and apoptosis, processes critical in development and disease. ontosight.airesearchgate.net For example, inhibiting PKA can lead to G1 arrest in the cell cycle and promote apoptosis in certain cancer cell lines. researchgate.net In the field of neuroscience, the postsynaptic perfusion of PKI(6-22) amide was found to decrease early long-term potentiation (LTP), indicating that PKA activity is crucial for this form of synaptic plasticity, which is a cellular correlate of learning and memory. jneurosci.org Furthermore, PKI has been used to study the regulation of glucose metabolism and has potential implications for diseases like cancer and neurodegenerative disorders where PKA signaling is often dysregulated. ontosight.ai

Modulation of Metabolism

Pki peptide (6-24) modulates metabolic processes by inhibiting PKA, a key regulator of cellular metabolism. ontosight.ainih.gov PKA is known to phosphorylate and thereby activate enzymes involved in metabolic pathways. A classic example is its role in breaking down glycogen (B147801), where PKA phosphorylates and activates phosphorylase kinase, which in turn activates glycogen phosphorylase. nih.gov By blocking PKA activity, the Pki peptide can prevent this cascade.

Research has utilized Pki peptide fragments to probe the role of the PKA pathway in specific metabolic functions. For instance, in studies involving cultured pancreatic islets, the related peptide PKI (6-22) amide was shown to inhibit the amplification of glucose-induced insulin secretion that is stimulated by the adenylyl cyclase activator, forskolin. nih.gov This demonstrates that the potentiation of insulin secretion by cAMP-elevating agents is dependent on PKA activity, a process that can be blocked by the inhibitory peptide.

Table 1: Effect of Pki Peptide on Metabolic Processes

| Cell/System Type | Experimental Context | Observed Effect of PKI Peptide | Reference |

| Pancreatic Islets | Glucose-induced insulin secretion amplified by forskolin (a PKA activator). | PKI (6-22) amide inhibited the amplification of insulin secretion. | nih.gov |

| Skeletal Muscle | Glycogenolysis pathway. | PKI has been demonstrated to block PKA-mediated phosphorylase activation. | nih.gov |

Regulation of Cell Proliferation

The PKA signaling pathway is intricately linked to the regulation of cell division and proliferation, and its misregulation is often implicated in cancer. nih.govnygenome.org Pki peptide (6-24) serves as a critical research tool to dissect these regulatory functions. The peptide's influence on proliferation can be context-dependent, either promoting or inhibiting cell growth depending on the cell type and the prevailing signaling environment.

In certain cancer cells, inhibiting PKA with PKI can redirect signals from G protein-coupled receptors (GPCRs) towards pathways that enhance cell growth, such as the ERK/MAPK pathway. nih.govnih.gov Conversely, in other contexts, PKA inhibition is crucial for mediating growth-inhibitory signals. For example, in pancreatic acinar cells, the growth inhibition and induction of the cell cycle inhibitor p21 by Transforming Growth Factor-β (TGF-β) were blocked by a cell-permeable PKI peptide. physiology.org This indicates that PKA activity is necessary for TGF-β's anti-proliferative effects in these cells. physiology.org Furthermore, studies in breast carcinoma cells have shown that PKI can reverse the proliferative effects induced by hormones like oxytocin. nih.gov

Table 2: Research Findings on PKI Peptide's Role in Cell Proliferation

| Cell Type | Experimental Condition | Effect of PKI Peptide | Reference |

| Pancreatic Acinar Cells | Treatment with TGF-β. | Blocked TGF-β-mediated growth inhibition. | physiology.org |

| MDA-MB231 Breast Carcinoma Cells | Treatment with oxytocin. | Reverted the proliferative effect of oxytocin. | nih.gov |

| Prostate Cancer Cells | Co-treatment with Taxol/Taxane. | Significantly reduced the toxicity of the chemotherapy agents. | nih.govresearchgate.net |

| General Cancer Cells | GPCR-Gαs-cAMP signaling. | Diverts signaling towards EPAC and ERK activation, potentially promoting growth. | frontiersin.orgnih.gov |

Influence on Gene Expression

Pki peptide (6-24) exerts significant control over gene expression by regulating the nuclear activity of PKA. nih.gov A primary mechanism involves the PKA-mediated phosphorylation of the cAMP-response element binding protein (CREB), a transcription factor that, upon phosphorylation at serine 133, activates the transcription of numerous genes. nih.govsdbonline.org The active catalytic subunit of PKA can translocate to the nucleus to phosphorylate CREB. nih.gov PKI can also enter the nucleus, where it binds to the PKA catalytic subunit and facilitates its export back to the cytoplasm, thus terminating nuclear PKA signaling and subsequent gene transcription. nih.gov

Studies have demonstrated this inhibitory effect directly. In pancreatic acinar cells, treatment with a PKI peptide significantly blocked the TGF-β-induced activation of CREB and the subsequent expression of target genes like p21 and SnoN. physiology.org Similarly, in neuronal cultures, the application of PKI 14-22 amide prevented the phosphorylation of CREB and the expression of immediate early genes (IEGs) that normally follow synaptic activation. mdpi.com Overexpression of PKI has also been shown to inhibit both basal and PKA-stimulated transcription of genes regulated by cAMP. oup.com

Table 3: Influence of PKI Peptide on Gene Expression

| Cell Type | Target Gene/Factor | Experimental Condition | Effect of PKI Peptide | Reference |

| Pancreatic Acinar Cells | CREB, p21, SnoN | TGF-β stimulation. | Blocked activation of CREB and expression of p21 and SnoN. | physiology.org |

| Neuronal Cultures | CREB, Immediate Early Genes (IEGs) | Synaptic activation. | Prevented CREB phosphorylation and reduced IEG expression. | mdpi.com |

| HEK293 Cells | Phosphorylated CREB (pCREB) | Forskolin stimulation. | Substantially reduced forskolin-induced pCREB levels. | acs.org |

| General Eukaryotic Cells | cAMP-regulated genes | PKA stimulation. | Inhibits both basal and PKA-stimulated transcription. | oup.com |

Impact on Cell Morphology and Cytoskeleton Dynamics

Cellular morphology, migration, and the dynamic rearrangement of the cytoskeleton are heavily influenced by PKA signaling. embopress.org Pki peptide (6-24) has been instrumental in revealing the specific pathways through which PKA governs these processes. PKA can phosphorylate numerous proteins associated with the cytoskeleton, including those that regulate actin filaments, microtubules, and intermediate filaments. embopress.orgresearchgate.net

A critical pathway elucidated using PKI involves the regulation of actin dynamics. Research has shown that PKA can directly phosphorylate and modulate the activity of LIM domain kinase 1 (Limk1). embopress.orgnih.gov Activated Limk1, in turn, phosphorylates and inactivates cofilin, a protein essential for severing and depolymerizing actin filaments. nih.govnih.govmedchemexpress.com This inactivation of cofilin leads to the stabilization and formation of actin stress fibers. By inhibiting PKA, the PKI peptide prevents the phosphorylation of Limk1, which keeps cofilin in its active state, thereby promoting actin filament turnover and altering cell morphology and motility. embopress.orgnih.gov For example, in mouse embryonic fibroblasts where PKA activity is elevated, cells show enhanced migration rates; treatment with a PKI peptide significantly reduces this migration. embopress.org

Table 4: Effects of PKI Peptide on Cell Morphology and Cytoskeleton

| Cell/System | Cytoskeletal Component/Process | Experimental Context | Observed Effect of PKI Peptide | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Cell Migration | Cells with constitutively active PKA signaling. | Caused a significant reduction in the cell migration rate. | embopress.org |

| HeLa Cells | Actin Filament Formation | Transfection with wild-type Limk1. | Prevented Limk1-induced actin filament formation. | nih.gov |

| Living Fibroblasts | Cell Morphology | Activation of endogenous PKA by drugs. | Prevented changes in cell morphology and cytoskeleton. | researchgate.net |

| Mouse Sperm | Acrosomal Exocytosis (Actin-dependent) | Capacitation-induced signaling. | Inhibition of PKA prevents the downstream phosphorylation of LIMK1 and Cofilin, which is essential for the process. | nih.gov |

Advanced Methodological Applications and Tools Employing Pki Peptide 6 24

In Vitro Biochemical and Biophysical Characterization

The precise biochemical and biophysical characterization of the interaction between PKI peptide (6-24) and PKA is fundamental to its application as a specific inhibitor. Various in vitro techniques are employed to quantify its inhibitory potency, binding affinity, and the structural basis of its interaction with the kinase.

Assays for PKA Inhibition Potency

The potency of PKI peptides in inhibiting PKA is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The PKI (6-22) amide, a closely related analog, demonstrates potent inhibition of PKA with a Kᵢ of approximately 2.5 nM and an IC₅₀ of 0.61 nM. nih.gov Another common variant, PKI (5-24), also shows high potency with a Kᵢ of 2.3 nM. medchemexpress.com These values are often determined using kinase activity assays where the phosphorylation of a known PKA substrate, such as Kemptide, is measured in the presence of varying concentrations of the inhibitory peptide. escholarship.org The results from these assays underscore the high potency of PKI fragments, which is significantly greater than other common small-molecule PKA inhibitors like H89 and KT 5720. nih.gov

| Peptide Variant | Parameter | Value | Reference |

| PKI (6-22) amide | Kᵢ | 2.5 nM | |

| PKI (6-22) amide | IC₅₀ | 0.61 nM | nih.gov |

| PKI (5-24) | Kᵢ | 2.3 nM | medchemexpress.com |

| Stapled PKI analog | IC₅₀ | 25-35 nM | mdpi.comnih.gov |

Binding Affinity Determination (e.g., Fluorescence Polarization, Surface Plasmon Resonance)

Direct measurement of the binding affinity between PKI peptides and the PKA catalytic subunit provides crucial thermodynamic data about the interaction. Two common methods for this are Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

Fluorescence Polarization (FP) assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. bmglabtech.com In this context, a fluorescently tagged PKI peptide tumbles rapidly in solution, resulting in low polarization of emitted light. bmglabtech.com Upon binding to the much larger PKA catalytic subunit, the complex tumbles more slowly, leading to an increase in fluorescence polarization. bmglabtech.comescholarship.org This change is used to determine the dissociation constant (Kᴅ), which reflects the binding affinity. For example, stapled peptide mimics of PKI have been characterized using FP, revealing Kᴅ values in the picomolar range (500-600 pM). mdpi.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. nih.gov Typically, the PKA catalytic subunit is immobilized on the sensor chip, and a solution containing the PKI peptide is flowed over the surface. The association and dissociation of the peptide are monitored, allowing for the calculation of kinetic parameters (kₐ and kₑ) and the dissociation constant (Kᴅ). nih.govelifesciences.org SPR studies have been instrumental in demonstrating that the high-affinity binding of PKI to PKA-C is dependent on the concentration of divalent metal ions like Mg²⁺ and is enhanced by the presence of ATP. escholarship.orgnih.gov

| Method | Peptide Variant | Binding Partner | Key Findings | Reference |

| Fluorescence Polarization | Stapled PKI analog | PKA-Cα | Kᴅ values in the 500-600 pM range. | mdpi.comnih.gov |

| Fluorescence Polarization | SMO PKI motif peptide | PKA-Cα | Kᴅ = 823 nM (human), 911 nM (mouse); ATP-dependent binding. | escholarship.org |

| Surface Plasmon Resonance | PKI | PKA-C | High-affinity binding is dependent on divalent metal ion (Mg²⁺) concentration. | nih.gov |

| Surface Plasmon Resonance | Stapled PKI analog | PKA-Cα | Confirmed high-affinity binding. | mdpi.comnih.gov |

Kinase Activity Assays (e.g., Microfluidic Electrophoretic Mobility Shift Assays)

Microfluidic Electrophoretic Mobility Shift Assays (MMSA), also known as capillary microfluidic electrophoretic mobility shift assays, have become a powerful tool for measuring kinase activity and inhibitor potency. nanosyn.comresearchgate.netnih.gov This method relies on the change in electrophoretic mobility of a substrate peptide upon phosphorylation. nanosyn.comacs.org A fluorescently labeled PKA substrate peptide is incubated with the PKA enzyme, ATP, and the test inhibitor (e.g., PKI peptide). nanosyn.com The reaction mixture is then introduced into a microfluidic chip where an electric field separates the phosphorylated product from the unphosphorylated substrate based on the added negative charge of the phosphate (B84403) group. nanosyn.commit.edu The ratio of the fluorescent signals from the product and substrate peaks provides a direct measure of enzyme activity. nanosyn.com This technique offers high throughput, low sample consumption, and excellent data quality, making it ideal for determining the IC₅₀ values of inhibitors like PKI (6-24) and its analogs. mdpi.comresearchgate.net

Structural Studies of PKA-Pki Peptide Complexes

The molecular basis for the potent and specific inhibition of PKA by PKI peptides has been extensively elucidated through structural studies, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that PKI peptides bind to the active site cleft of the PKA catalytic subunit, acting as a pseudosubstrate. escholarship.orgnih.gov The peptide sequence contains a region that mimics the consensus phosphorylation site of PKA substrates but typically has an alanine (B10760859) residue in place of the phosphorylatable serine or threonine. mdpi.com

Crystal structures of PKA-C in complex with PKI(5-24) (PDB ID: 1ATP) show that the peptide binds in an extended conformation. elifesciences.orgresearchgate.net A critical feature is an N-terminal α-helix (residues 6-13 in the full-length sequence) that makes important hydrophobic contacts with the kinase, contributing significantly to the high binding affinity. escholarship.orgpnas.org The pseudosubstrate region of the peptide, including key arginine residues, occupies the catalytic site, preventing the binding and phosphorylation of genuine substrates. mdpi.com NMR studies have further shown that while PKI is intrinsically disordered in solution, the inhibitor-binding region becomes structurally ordered upon binding to PKA-C. elifesciences.orgnih.gov These structural insights have been crucial for understanding the mechanism of inhibition and for the rational design of modified PKI peptides with enhanced properties. researchgate.netbiorxiv.org

In Vivo and Cell-Based Research Applications

The high specificity of PKI peptides for PKA makes them invaluable tools for probing the function of PKA within the complex environment of a living cell.

Microinjection into Living Cells to Probe PKA Function

Direct introduction of PKI peptides into the cytoplasm of living cells via microinjection is a powerful method to acutely and specifically inhibit endogenous PKA activity. This technique bypasses the need for genetic manipulation or the use of small-molecule inhibitors that may have off-target effects. nih.govnih.gov Once inside the cell, the PKI peptide binds to free PKA catalytic subunits, inhibiting their function and allowing researchers to observe the direct consequences of PKA blockade on specific cellular pathways. nih.gov

For example, photoactivatable versions of PKI, such as LOV2-PKI(14-22), have been developed and used in cells to achieve spatiotemporal control over PKA inhibition. acs.org Upon illumination with blue light, the inhibitory peptide is uncaged, leading to rapid inhibition of PKA. This approach has been used to study the role of PKA in regulating the phosphorylation of transcription factors like CREB. acs.org Similarly, studies on the cystic fibrosis transmembrane conductance regulator (CFTR) have used PKI peptides like PKI(6-22)amide and PKI(14-22)amide to dissect the specific roles of PKA-C binding and catalytic activity in channel activation, demonstrating that distinct regions of the PKI peptide can differentially affect these functions. pnas.org These cell-based applications highlight the utility of PKI (6-24) and its derivatives as precision tools for dissecting the intricate roles of PKA in cellular physiology.

Use in Cultured Cell Studies to Dissect PKA Signaling

Pki peptide (6-24) is a cornerstone tool for elucidating the function of PKA in cellular signaling pathways within cultured cells. ontosight.ai By specifically inhibiting PKA, researchers can dissect its contribution to processes like gene expression, cell cycle regulation, metabolism, and synaptic plasticity. ontosight.aiontosight.ai For direct application to live cells, the peptide often requires modification to enable it to cross the cell membrane, such as the addition of a myristoyl group to create cell-permeable versions like myristoylated PKI (14-22). mdpi.comrndsystems.com

Once inside the cell, the inhibitory peptide acts as a powerful probe. For instance, studies have used PKI to demonstrate that inhibiting PKA can divert G protein-coupled receptor (GPCR) signals towards cell growth pathways in cancer cells. frontiersin.org It has also been instrumental in confirming the specificity of PKA-mediated phosphorylation events. Researchers can determine if a cellular response to a cAMP-elevating stimulus is genuinely dependent on PKA by observing whether the introduction of a Pki peptide blocks that response. csic.es

Genetic Models Employing Pki Peptide Expression (e.g., Transgenic Mouse Models)

To study the long-term and tissue-specific roles of PKA in a whole organism, researchers have developed genetic models that express PKI peptides. nih.gov Transgenic mouse models have been particularly valuable. In these models, the coding sequence for the PKA inhibitory domain of PKI is often fused with a reporter protein, such as green fluorescent protein (GFP), allowing for visualization of its expression. ahajournals.orgresearchgate.net

A key innovation in this area is the creation of inducible, cardiac-specific PKI expression systems. ahajournals.orgnih.gov Using a tetracycline-controlled transactivator system under the control of a cardiomyocyte-specific promoter (α-myosin heavy chain), scientists can turn on the expression of the PKA inhibitory peptide (PKAi) in the heart at a desired time. ahajournals.orgresearchgate.net This "functional knockout" of PKA activity has been crucial in revealing PKA's essential role as a master regulator of both physiological cardiac growth (e.g., during postnatal development or in response to exercise) and pathological cardiac hypertrophy. ahajournals.orgnih.gov These models have demonstrated that inhibiting PKA can ameliorate pathological hypertrophy, highlighting PKA as a potential therapeutic target. ahajournals.org

Table 1: Applications of Pki Peptide (6-24) in Research Models

| Model System | Method of Application | Research Findings & Applications | References |

| Cultured Cells | Direct application of cell-permeable peptide (e.g., myristoylated PKI) or microinjection. | Dissection of PKA's role in specific signaling pathways, such as GPCR signaling, cell growth, and gene expression. | ontosight.aifrontiersin.org |

| Transgenic Mice | Inducible, tissue-specific genetic expression of a PKA inhibitory peptide (PKAi), often fused to GFP. | Investigation of PKA's long-term role in physiological and pathological processes, such as cardiac hypertrophy. | nih.govahajournals.orgnih.gov |

| Optogenetic Systems | Genetic expression of a fusion protein of PKI and a light-sensitive domain (e.g., LOV2). | High-precision spatiotemporal control of PKA inhibition to study dynamic cellular events like CREB phosphorylation and synaptic plasticity. | acs.orgnih.govhahnlab.com |

Development of Photoswitchable Inhibitory Peptides for Spatiotemporal Control

A significant technological advancement has been the creation of photoswitchable or photoactivatable PKI peptides, which allow for unparalleled spatiotemporal control over PKA inhibition. frontiersin.orgacs.org These optogenetic tools are engineered by fusing a PKI peptide fragment to a light-sensitive protein domain, typically the light-oxygen-voltage 2 (LOV2) domain from Avena sativa (oat) phototropin 1. acs.orgwustl.edu

In the dark, the LOV2 domain "cages" the PKI peptide, sterically blocking it from interacting with and inhibiting PKA. acs.orghahnlab.com Upon irradiation with blue light, the LOV2 domain undergoes a conformational change that uncages the PKI peptide, allowing it to bind and potently inhibit PKA. wustl.eduwustl.edu This inhibition is rapid and reversible; PKA activity returns to basal levels within minutes of the light being turned off. acs.orghahnlab.com These constructs, often termed photoactivatable PKI (PA-PKI), can be genetically expressed in specific cells. acs.org This technology enables researchers to inhibit PKA activity in a subset of cells within a population or even in specific subcellular compartments, simply by focusing a beam of light. acs.orgnih.gov Such precise control is invaluable for studying dynamic processes like the phosphorylation of the transcription factor CREB and for dissecting the roles of distinct signaling pathways within a single living cell. acs.orgnih.gov

Comparative Analysis with Other PKA Inhibitors

The choice of inhibitor is critical for the accurate interpretation of experiments studying kinase function. Pki peptide (6-24) offers distinct advantages over other commonly used PKA inhibitors, particularly small-molecule, ATP-competitive compounds.

Distinguishing Pki Peptide (6-24) from ATP-Competitive Inhibitors (e.g., H89, KT 5720)

The primary distinction between Pki peptide (6-24) and inhibitors like H89 and KT 5720 lies in their mechanism of action. nih.govfrontiersin.org

Pki Peptide (6-24): This peptide functions as a pseudosubstrate inhibitor . nih.govmdpi.com It mimics the protein substrate of PKA and binds with high affinity to the substrate-binding site on the PKA catalytic subunit. nih.govbiorxiv.org This physically occludes the active site, preventing the binding and phosphorylation of genuine substrates. Its inhibitory action is independent of ATP concentration. nih.gov

H89 and KT 5720: These are ATP-competitive inhibitors . nih.govmdpi.com They are small molecules that bind to the highly conserved ATP-binding pocket on the PKA catalytic subunit. nih.govrsc.org By occupying this pocket, they prevent ATP from binding, thereby blocking the phosphoryl transfer reaction. nih.gov Their potency is dependent on the intracellular concentration of ATP, with which they directly compete. KT 5720 is noted as a selective PKA inhibitor with a Ki of 60 nM.

Advantages of Pki Peptide (6-24) for Specificity and Mechanism-Based Studies

For studies demanding high fidelity, Pki peptide (6-24) is often the superior choice due to its remarkable specificity.

High Specificity: The major advantage of Pki peptide (6-24) is its exquisite specificity for PKA. mdpi.com It is derived from an endogenous, natural inhibitor and targets the substrate-binding site, which is more evolutionarily divergent among kinases than the ATP-binding site. nih.govrsc.org While very high concentrations of PKI peptides may show some minor off-target effects on kinases like PKG or facilitate PKC activity, its selectivity for PKA is exceptionally high, with an IC50 in the sub-nanomolar range. nih.govfrontiersin.orgnih.gov

Off-Target Effects of ATP-Competitive Inhibitors: In contrast, small molecules like H89 are known for significant off-target activity. mdpi.com Although widely used as a PKA inhibitor, H89 has been found to inhibit numerous other kinases, in some cases with even greater potency than its inhibition of PKA. mdpi.comfrontiersin.org This lack of specificity can confound experimental results, making it difficult to attribute an observed effect solely to the inhibition of PKA. mdpi.com

Mechanism-Based Research: Because Pki (6-24) acts as a pseudosubstrate, it is an ideal tool for mechanism-based studies that aim to specifically block substrate phosphorylation without interfering with the ATP-binding dynamics of the kinase. nih.gov This allows for a cleaner interpretation of results related to the direct downstream effects of PKA catalytic activity.

Table 2: Comparison of PKA Inhibitors

| Feature | Pki Peptide (6-24) | H89 | KT 5720 |

| Inhibitor Class | Pseudosubstrate Peptide Inhibitor | Small Molecule Kinase Inhibitor | Small Molecule Kinase Inhibitor |

| Mechanism of Action | Binds to the substrate-binding site, blocking substrate access. nih.gov | Competes with ATP for the ATP-binding site. nih.gov | Competes with ATP for the ATP-binding site. frontiersin.org |

| Specificity for PKA | Very High | Low to Moderate (known to inhibit many other kinases). mdpi.comfrontiersin.org | High |

| Ki (Inhibition Constant) | ~2.5 nM rndsystems.com | ~48 nM nih.gov | ~60 nM |

| Key Advantage | High specificity allows for clear attribution of effects to PKA inhibition. nih.govmdpi.com | Cell-permeable and widely used. mdpi.com | Selective for PKA over PKC and PKG. |

| Key Disadvantage | Requires modification (e.g., myristoylation) or genetic expression for cellular studies. mdpi.com | Significant off-target effects can confound data. mdpi.comfrontiersin.org | ATP-competitive mechanism. |

Future Research Directions for Pki Peptide 6 24

Exploring Novel Therapeutic Implications through PKA Inhibition

The central role of PKA in a multitude of cellular processes makes it a compelling target for therapeutic intervention in various diseases. While the therapeutic potential of PKA inhibition is vast, the translation of PKI peptide (6-24) into clinical applications faces challenges such as cell permeability and in vivo stability. Future research will likely focus on overcoming these hurdles to explore its use in conditions where PKA activity is dysregulated.

One promising area is oncology . PKA signaling has been implicated in the proliferation, survival, and metastasis of various cancer cells. For instance, in certain types of colon cancer, increased PKA activity is associated with tumor progression. The targeted delivery of PKI peptide (6-24) or its analogues to tumor microenvironments could offer a novel strategy to inhibit cancer cell growth. Research into PKA's role in chemotherapy resistance may also reveal opportunities for co-treatment with PKI peptide (6-24) to enhance the efficacy of existing anti-cancer drugs.

Another area of interest is cardiovascular disease . PKA is a critical regulator of cardiac myocyte contraction and relaxation. While acute PKA activation is essential for the "fight-or-flight" response, chronic PKA activation can contribute to detrimental cardiac remodeling and heart failure. The development of strategies to deliver PKI peptide (6-24) to the heart could provide a means to temper excessive PKA signaling and mitigate the progression of heart failure.

Furthermore, neurological disorders present another frontier for PKA-targeted therapies. PKA signaling is integral to synaptic plasticity, learning, and memory. Dysregulation of PKA has been linked to conditions such as Alzheimer's disease and Huntington's disease. Research aimed at understanding the specific PKA isoforms involved in these pathologies could pave the way for the development of highly targeted PKI-based inhibitors that can cross the blood-brain barrier.

Further Characterization of Off-Target Effects and their Biological Significance

While PKI peptide (6-24) is renowned for its high specificity for PKA, a comprehensive understanding of its potential off-target effects is crucial for its use as both a research tool and a therapeutic lead. Future investigations should systematically probe for interactions with other kinases and signaling proteins, particularly at concentrations higher than those typically used for PKA inhibition.

Advanced proteomic techniques, such as chemical proteomics and affinity purification-mass spectrometry, can be employed to identify potential binding partners of PKI peptide (6-24) in an unbiased manner. Should off-target interactions be identified, it will be imperative to characterize their functional consequences. For example, does binding to another protein inhibit or activate it? Does it disrupt a protein-protein interaction?

Rational Design of Enhanced PKI peptide (6-24) Analogues for Specific Applications

The native PKI peptide (6-24) has limitations for in vivo and some in vitro applications, primarily due to its poor cell membrane permeability and susceptibility to proteolytic degradation. The rational design of analogues is a key area of future research aimed at overcoming these deficiencies and tailoring the peptide for specific applications.

Improving Cell Permeability: One established approach is the fusion of PKI peptide (6-24) to cell-penetrating peptides (CPPs), such as the TAT peptide from the HIV-1 virus. Future work could explore novel and more efficient CPPs with lower toxicity. Another strategy involves the chemical modification of the peptide backbone to increase its lipophilicity, thereby facilitating passive diffusion across cell membranes.

Enhancing Stability: To increase resistance to proteases, future designs could incorporate unnatural amino acids, D-amino acids, or cyclization of the peptide structure. These modifications can "lock" the peptide into its bioactive conformation while making it less recognizable to cellular proteases.

Increasing Potency and Specificity: Alanine (B10760859) scanning mutagenesis has been instrumental in identifying the key residues responsible for the interaction between PKI and PKA. Future rational design will leverage this knowledge to make subtle modifications that enhance binding affinity and specificity for PKA. This could involve the introduction of non-natural amino acids with unique chemical properties to optimize interactions with the PKA catalytic cleft.

Developing "Smart" Analogues: A particularly exciting avenue of research is the development of conditionally active PKI analogues. For instance, photoswitchable analogues that can be activated or deactivated with light would offer precise spatiotemporal control over PKA inhibition. Similarly, analogues that are only activated in the presence of a specific enzyme or cellular condition could provide highly targeted therapeutic effects.

| Analogue Design Strategy | Objective | Examples/Approaches |

| Improved Cell Permeability | Enhance uptake into living cells | Fusion to Cell-Penetrating Peptides (e.g., TAT), lipidation |

| Enhanced Stability | Increase resistance to proteolysis | Incorporation of unnatural/D-amino acids, cyclization |

| Increased Potency/Specificity | Improve binding affinity for PKA | Alanine scanning-guided mutagenesis, non-natural amino acids |

| Conditional Activation | Enable spatiotemporal control | Photoswitchable linkers, enzyme-cleavable caging groups |

Integration of PKI peptide (6-24) in Systems Biology Approaches to PKA Signaling Networks

The PKA signaling pathway is not a linear cascade but a complex and dynamic network with extensive crosstalk with other signaling pathways. PKI peptide (6-24) and its advanced analogues are invaluable tools for dissecting this complexity from a systems-level perspective.

Future research will likely see the increased use of PKI peptide (6-24) in conjunction with high-throughput "omics" technologies, such as phosphoproteomics, to map the global landscape of PKA-dependent phosphorylation events in different cell types and under various stimuli. By comparing the phosphoproteome of cells treated with and without a PKA inhibitor, researchers can identify direct and indirect substrates of PKA on a massive scale.

This experimental data can then be used to build and refine computational models of PKA signaling networks. These models can simulate the dynamic behavior of the network and generate testable hypotheses about its regulation. For instance, a model could predict how the inhibition of PKA in one cellular compartment affects signaling events in another. PKI peptide (6-24) and its spatially targeted analogues would be essential for validating such predictions experimentally.

Q & A

Q. How can ethical considerations be integrated into PKI peptide (6-24) research involving human-derived samples?

- Methodological Answer :

- Adhere to IRB protocols for sample collection, ensuring informed consent and anonymization.

- Justify sample size using power analysis to minimize unnecessary use of human tissues.

- Include ethics statements in publications, detailing compliance with guidelines (e.g., Declaration of Helsinki) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.